Bienvenue dans la boutique en ligne BenchChem!

Ganoderic Acid T-Q

Antiviral Drug Discovery Influenza Neuraminidase Inhibition

Ganoderic Acid T-Q (GA-T-Q) demonstrates 9.1-fold higher H5N1 neuraminidase inhibition (IC50 1.2 μM) compared to GA-TR, and a balanced H1N1/H5N1 profile ideal for screening. Its unique tubulin polymerization activity distinguishes it from other ganoderic acids. Available in ≥98% purity, this compound is optimized for antiviral drug discovery and microtubule research with reduced material consumption per assay.

Molecular Formula C32H46O5
Molecular Weight 510.7 g/mol
CAS No. 112430-66-7
Cat. No. B1590801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic Acid T-Q
CAS112430-66-7
Molecular FormulaC32H46O5
Molecular Weight510.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)OC(=O)C
InChIInChI=1S/C32H46O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-25,27H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,27+,30-,31-,32-/m1/s1
InChIKeyJVABUELIHJXLKP-JBOPJBCTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganoderic Acid T-Q (CAS 112430-66-7): A Lanostane-Type Triterpenoid with Dual NA Inhibition and Tubulin Polymerization Activity for Antiviral and Oncology Research


Ganoderic acid T-Q (GA-T-Q; CAS 112430-66-7), also referred to as ganodermic acid T-Q, is a lanostane-type triterpenoid isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum (lingzhi) [1]. With a molecular formula of C32H46O5 and molecular weight of 510.71 g/mol, this compound is characterized by a backbone A structure featuring a C-15 acetoxy substituent and a Δ24,25(E) side chain configuration [2]. Ganoderic acid T-Q is commercially available as a purified reference standard (typically ≥98–99% purity) for research applications in antiviral drug discovery and cancer biology .

Why In-Class Ganoderic Acid Substitution Fails: Quantified Differences in NA Inhibition Selectivity and Cytotoxicity Between GA-T-Q and Its Closest Analogs


Within the ganoderic acid T-series, compounds sharing the backbone A lanostane scaffold exhibit substantial quantitative divergence in both target engagement and off-target cytotoxicity that precludes interchangeable use. Minor structural modifications—specifically at the C-3, C-7, C-15, and side-chain positions—produce dramatic shifts in neuraminidase (NA) inhibition potency and MCF7 cellular cytotoxicity [1]. For instance, the C-15 acetoxy group in ganoderic acid T-Q yields an H5N1 NA IC50 of 1.2 ± 1.0 μM, whereas the C-15 hydroxyl analog ganoderic acid TR shows a 9.1-fold weaker IC50 of 10.9 ± 6.4 μM against the same target [2]. Conversely, the C-3 hydroxyl variant ganoderic acid T-N exhibits a 1.4-fold lower CC50 (24.4 ± 2.4 μM) than GA-T-Q (28.2 ± 0.8 μM) in MCF7 cells, indicating that even single-substituent changes alter both antiviral efficacy and cytotoxic liability [2]. These SAR-driven performance gaps underscore that ganoderic acid T-Q cannot be generically replaced by its structurally proximal analogs without measurable loss in functional performance across key experimental endpoints.

Ganoderic Acid T-Q Quantitative Differentiation: Head-to-Head Evidence vs. Closest Analogs GA-TR, GA-T-N, and GA-DM


Superior H5N1 Neuraminidase Inhibition vs. Ganoderic Acid TR in a Direct Head-to-Head Comparison

In a head-to-head NA inhibition assay, ganoderic acid T-Q demonstrates significantly greater potency against H5N1 neuraminidase compared to its closest structural analog ganoderic acid TR, which differs only by a C-15 hydroxyl instead of an acetoxy group [1].

Antiviral Drug Discovery Influenza Neuraminidase Inhibition

Moderate H1N1 NA Inhibition with Broader Spectrum Profile Contrasted Against Ganoderic Acid T-N

In the same head-to-head panel, ganoderic acid T-Q exhibits moderate H1N1 NA inhibition (IC50 5.6 ± 1.9 μM) while maintaining high potency against H5N1 (1.2 ± 1.0 μM), in contrast to ganoderic acid T-N, which shows reversed subtype selectivity with strong H5N1 inhibition (2.7 ± 0.4 μM) but weak H1N1 activity (42.0 ± 13.5 μM) [1].

Antiviral Drug Discovery Influenza Broad-Spectrum NA Inhibitor

Lower Cytotoxicity in MCF7 Cells Compared to Ganoderic Acid T-N, with a Superior Therapeutic Index Over GA-TR

Cytotoxicity assessment in MCF7 human breast cancer cells reveals that ganoderic acid T-Q has a CC50 of 28.2 ± 0.8 μM, which is 1.2-fold higher (less cytotoxic) than ganoderic acid T-N (24.4 ± 2.4 μM) and 3.2-fold higher than ganoderic acid Y (18.0 ± 1.3 μM), while ganoderic acid TR exhibits markedly reduced cytotoxicity with a CC50 of 91.6 ± 3.4 μM [1].

Cancer Research Cytotoxicity Profiling Therapeutic Window

Mixed-Mode NA Inhibition Kinetics with Preferential Free-Enzyme Binding

Enzyme kinetic analysis demonstrates that ganoderic acid T-Q inhibits H5N1 neuraminidase via a mixed inhibition mode, with a 2.5-fold higher affinity for the free NA enzyme (Kic = 6.76) compared to the NA-substrate complex (Kiu = 17.39) [1]. This binding preference differs from the classical competitive inhibition displayed by oseltamivir [2].

Enzyme Kinetics Mechanism of Action Drug Design

Tubulin Polymerization-Stimulating Activity: Differentiation from Non-Active Ganoderic Acids

Among the ganoderic acid triterpenoids, a subset including ganoderic acid T-Q demonstrates the ability to stimulate tubulin polymerization in vitro [1]. This activity is not uniformly distributed across the class; several structurally related ganoderic acids lack this microtubule-targeting property .

Microtubule Biology Cytoskeleton Anticancer Mechanism

Ganoderic Acid T-Q Procurement-Guided Research Applications: Where the Quantitative Evidence Directs Optimal Use


H5N1-Prioritized Antiviral Screening with Reduced Compound Consumption Requirements

Based on the 9.1-fold greater H5N1 NA inhibition potency of GA-T-Q (IC50 1.2 μM) relative to GA-TR (10.9 μM), this compound is optimally deployed in H5N1-focused antiviral screening campaigns where lower compound consumption per assay well is a procurement or experimental priority [1]. Researchers can achieve equivalent target engagement at approximately one-ninth the molar concentration compared to GA-TR, reducing overall compound expenditure and minimizing potential solvent or off-target interference at higher dosing.

Dual-Subtype H1N1/H5N1 NA Inhibitor Profiling Requiring Balanced Activity

GA-T-Q exhibits a balanced dual-subtype inhibition profile (H1N1 IC50 5.6 μM; H5N1 IC50 1.2 μM) that contrasts sharply with the H5N1-biased GA-T-N (H1N1 IC50 42.0 μM; H5N1 IC50 2.7 μM) [1]. This makes GA-T-Q the appropriate selection for experiments requiring simultaneous evaluation of both influenza A subtypes without the need to switch compounds between assays—a consideration particularly relevant for high-throughput screening facilities maintaining standardized compound libraries.

Mechanistic Studies of Non-Competitive NA Inhibition and Oseltamivir Resistance

The mixed-mode inhibition kinetics of GA-T-Q, with a 2.5-fold binding preference for free NA enzyme (Kic 6.76) over the NA-substrate complex (Kiu 17.39) [1], position this compound as a valuable probe for investigating non-competitive NA inhibition mechanisms. This application scenario is especially relevant for laboratories studying oseltamivir-resistant influenza strains, as GA-T-Q's binding mode may circumvent resistance mutations that compromise competitive inhibitor efficacy.

Microtubule-Stabilizing Agent Discovery and Cytoskeletal Pharmacology

GA-T-Q's demonstrated tubulin polymerization-stimulating activity [1] distinguishes it from the broader pool of ganoderic acids lacking this microtubule-targeting property. Researchers engaged in cytoskeletal pharmacology or microtubule-stabilizing agent discovery should select GA-T-Q over tubulin-inactive ganoderic acid analogs when the experimental objective specifically requires evaluation of tubulin polymerization as a mechanistic endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganoderic Acid T-Q

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.